molecular formula C9H7FN2O B13928660 5-Fluoro-4-methylquinazolin-2-ol

5-Fluoro-4-methylquinazolin-2-ol

Cat. No.: B13928660
M. Wt: 178.16 g/mol
InChI Key: SKCGROMPTXEQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-methylquinazolin-2-ol is a fluorinated quinazoline derivative Quinazolines are nitrogen-containing heterocyclic compounds that have been extensively studied for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methylquinazolin-2-ol typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzamide with a fluorinated aldehyde under acidic conditions, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methylquinazolin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methylquinazolin-2-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylquinazolin-4-ol
  • 5-Fluoro-4-methylquinazolin-2-amine
  • 5-Fluoro-2-methylquinazolin-4-one

Uniqueness

5-Fluoro-4-methylquinazolin-2-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the fluorine atom and the hydroxyl group in the quinazoline ring enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

5-fluoro-4-methyl-3H-quinazolin-2-one

InChI

InChI=1S/C9H7FN2O/c1-5-8-6(10)3-2-4-7(8)12-9(13)11-5/h2-4H,1H3,(H,11,12,13)

InChI Key

SKCGROMPTXEQJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=O)N1)C=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.